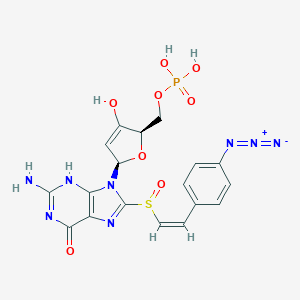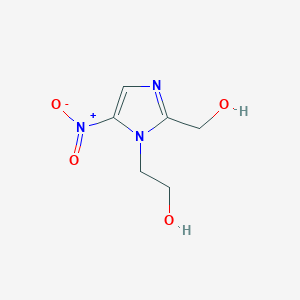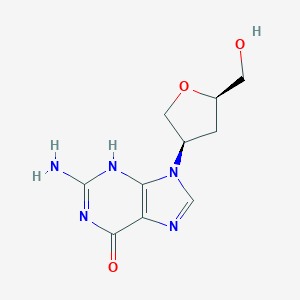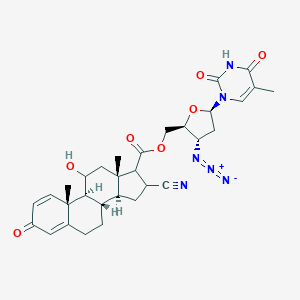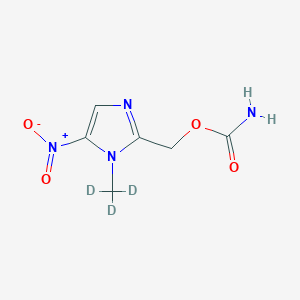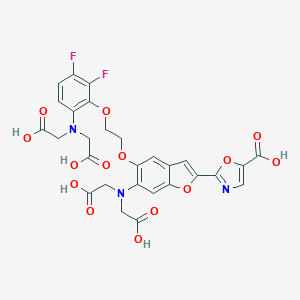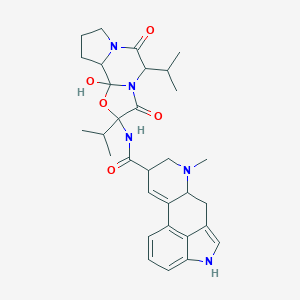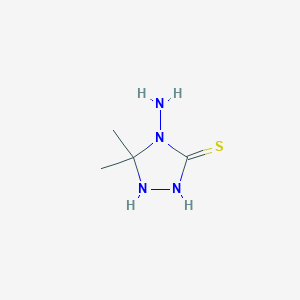
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as ADT or Aminothiadiazole and is synthesized through a simple and efficient method.
Mechanism Of Action
The mechanism of action of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Biochemical And Physiological Effects
Studies have shown that 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also inhibits the growth of tumors by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce viral replication by inhibiting the activity of viral enzymes.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is its ease of synthesis. This compound can be synthesized using a simple and efficient method, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. One potential direction is the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in agriculture, particularly as a pesticide. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
In conclusion, 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a promising compound with potential applications in various scientific fields. Its ease of synthesis and potential therapeutic benefits make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method is widely used due to its simplicity and high yield.
Scientific Research Applications
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of pharmaceuticals. This compound has shown potential as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
CAS RN |
130413-23-9 |
|---|---|
Product Name |
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
Molecular Formula |
C4H10N4S |
Molecular Weight |
146.22 g/mol |
IUPAC Name |
4-amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C4H10N4S/c1-4(2)7-6-3(9)8(4)5/h7H,5H2,1-2H3,(H,6,9) |
InChI Key |
XHVQAEOYJJZOQN-UHFFFAOYSA-N |
SMILES |
CC1(NNC(=S)N1N)C |
Canonical SMILES |
CC1(NNC(=S)N1N)C |
synonyms |
1,2,4-Triazolidine-3-thione,4-amino-5,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



